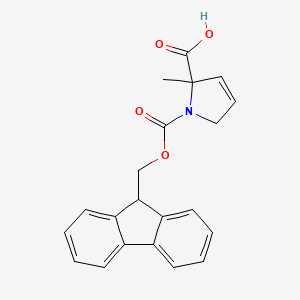

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid is a synthetic organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and further functionalization.

Vorbereitungsmethoden

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid typically involves the following steps:

Fmoc Protection: The starting material, 5-methyl-2H-pyrrole-5-carboxylic acid, is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. This reaction results in the formation of the Fmoc-protected pyrrole carboxylic acid.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or DIC, forming peptide bonds with other amino acids.

Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include bases (e.g., piperidine), coupling agents (e.g., HATU), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid has several scientific research applications:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal.

Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of protein-protein interactions and other biological processes.

Medicinal Chemistry: It serves as a building block for the synthesis of peptide-based drugs and other bioactive molecules.

Material Science: The compound can be used in the synthesis of functional materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is selectively removed under mild conditions, revealing the free amino group for further functionalization.

Vergleich Mit ähnlichen Verbindungen

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid can be compared with other Fmoc-protected amino acids, such as:

- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-L-phenylalanine

- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-L-cysteine

- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid

These compounds share the Fmoc protective group but differ in the amino acid backbone. The uniqueness of this compound lies in its pyrrole ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.

Biologische Aktivität

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid, commonly referred to as Fmoc-pyrrole derivative, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and implications in various therapeutic areas.

Synthesis

The synthesis of Fmoc-pyrrole derivatives typically involves the protection of the pyrrole moiety using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which facilitates further chemical modifications. The general synthetic route includes:

- Formation of the Pyrrole Backbone : Starting from appropriate precursors, the pyrrole ring is constructed through cyclization reactions.

- Fmoc Protection : The resulting pyrrole is treated with Fmoc chloride to yield the protected derivative.

- Carboxylic Acid Introduction : The carboxylic acid functionality is introduced via standard coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Fmoc-pyrrole derivatives. For instance, a study demonstrated that compounds with a pyrrole structure exhibited significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, making these compounds promising candidates for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial activity of pyrrole derivatives has also been investigated. Compounds containing the pyrrole structure have shown efficacy against a range of bacterial strains, including drug-resistant variants. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of Fmoc-pyrrole derivatives can be significantly influenced by structural modifications. Key findings include:

- Substituent Effects : Variations in substituents on the pyrrole ring can enhance or diminish biological activity. For example, derivatives with electron-withdrawing groups tend to exhibit improved anticancer activity compared to their electron-donating counterparts .

- Chain Length and Branching : The length and branching of alkyl chains attached to the pyrrole can affect solubility and bioavailability, which are critical factors in therapeutic efficacy .

Case Study 1: Anticancer Efficacy

A study evaluated a series of Fmoc-pyrrole derivatives for their anticancer effects on A549 cells. The results indicated that certain compounds reduced cell viability significantly compared to controls (e.g., a compound reduced viability to 66% at 100 µM) while exhibiting low toxicity towards non-cancerous cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of modified pyrroles against resistant bacterial strains. The study found that specific derivatives demonstrated potent inhibitory effects, suggesting their potential as new antimicrobial agents .

Data Tables

| Compound Name | CAS Number | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Fmoc-Pyrrole A | 118358-38-6 | Anticancer (A549) | 15 |

| Fmoc-Pyrrole B | 11863691 | Antimicrobial (E. coli) | 30 |

| Fmoc-Pyrrole C | 77128-73-5 | Anticancer (HeLa) | 20 |

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-2H-pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-11,18H,12-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTHUBAATYEBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.